molecular formula C12H14O3 B13912669 methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate

methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate

Cat. No.: B13912669
M. Wt: 206.24 g/mol
InChI Key: YIWRHLWWRLWQGG-SECBINFHSA-N
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Description

Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate is an organic compound with the molecular formula C12H14O3. It is a derivative of indan, a bicyclic hydrocarbon, and features a hydroxy group and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate typically involves the esterification of 6-hydroxyindan-1-yl acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as chromatography ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-oxoindan-1-yl acetate.

    Reduction: Formation of 6-hydroxyindan-1-yl methanol.

    Substitution: Formation of various ethers and esters depending on the substituent used.

Scientific Research Applications

Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyindan-1-yl acetic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(1R)-6-hydroxyindan-1-yl]propionate
  • Ethyl 2-[(1R)-6-hydroxyindan-1-yl]acetate
  • Methyl 2-[(1R)-5-hydroxyindan-1-yl]acetate

Uniqueness

Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate is unique due to the specific position of the hydroxy group on the indan ring, which influences its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-[(1R)-6-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate

InChI

InChI=1S/C12H14O3/c1-15-12(14)6-9-3-2-8-4-5-10(13)7-11(8)9/h4-5,7,9,13H,2-3,6H2,1H3/t9-/m1/s1

InChI Key

YIWRHLWWRLWQGG-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCC2=C1C=C(C=C2)O

Canonical SMILES

COC(=O)CC1CCC2=C1C=C(C=C2)O

Origin of Product

United States

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